Diethylene glycol monoethyl ether
Description
Nomenclature and Chemical Structure within Scientific Contexts
In scientific literature, diethylene glycol monoethyl ether is identified by several names and chemical identifiers. Its IUPAC name is 2-(2-ethoxyethoxy)ethanol. nih.govfishersci.ca The compound is also known by synonyms such as CARBITOL™, ethoxydiglycol, and transcutol. nih.govfishersci.casigmaaldrich.com
The chemical formula for this compound is C6H14O3, with a molecular weight of approximately 134.17 g/mol . nih.govsigmaaldrich.com Its linear formula is C2H5OCH2CH2OCH2CH2OH. sigmaaldrich.com The structure consists of an ethanol (B145695) molecule substituted at the 2-position with a 2-ethoxyethoxy group, classifying it as a primary alcohol, a diether, and a hydroxypolyether. atamanchemicals.comnih.gov
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | 2-(2-ethoxyethoxy)ethanol | nih.govfishersci.ca |
| CAS Number | 111-90-0 | fishersci.casigmaaldrich.comthomassci.com |
| Molecular Formula | C6H14O3 | nih.govfishersci.ca |
| Molecular Weight | 134.17 g/mol | nih.govsigmaaldrich.com |
| InChI Key | XXJWXESWEXIICW-UHFFFAOYSA-N | fishersci.casigmaaldrich.com |
| SMILES | CCOCCOCCO | fishersci.casigmaaldrich.com |
Historical Overview of Research and Development of this compound
The synthesis of this compound has traditionally been achieved through two primary methods: the ethylene (B1197577) oxide method and the diethylene glycol method. The ethylene oxide method involves the reaction of ethanol and ethylene oxide, which also produces ethylene glycol ethyl ether as a by-product. google.com The diethylene glycol method utilizes the dehydration of diethylene glycol and ethanol. google.com Early research focused on its properties as a solvent for various commercial applications, including in the manufacturing of soaps, dyes, and other chemicals. atamanchemicals.comnih.gov
Historically, DEGEE has been used as a solvent for dyes, nitrocellulose, paints, inks, and resins. atamanchemicals.com It has also been a component in wood stains, textile printing, and brake fluids. atamanchemicals.comfishersci.ca In the past, the industrial grades of this solvent contained significant levels of ethylene glycol and diethylene glycol impurities, which raised some concerns. nih.gov However, modern pharmaceutical-grade DEGEE, such as Transcutol® HP, is of high purity (over 99.9%). researchgate.net
Current Research Landscape and Emerging Trends for this compound
The current research landscape for this compound is expanding, with a significant focus on its applications in the pharmaceutical and personal care industries. polarismarketresearch.com It is being extensively studied as a penetration enhancer in topical and transdermal drug delivery systems. researchgate.net Research has shown its ability to penetrate the epidermis, temporarily weakening its barrier and facilitating the delivery of active pharmaceutical ingredients. researchgate.net
Emerging trends indicate a growing demand for DEGEE in the production of water-based coatings and as a coalescing agent. atamanchemicals.comalliedmarketresearch.com Its environmentally friendly and biodegradable nature is also contributing to its increased use in various applications. polarismarketresearch.comalliedmarketresearch.com The global market for this compound is projected to see significant growth, driven by its increasing use in paints, coatings, inks, and industrial cleaners. atamanchemicals.compolarismarketresearch.com
Recent studies have explored its use in nanoformulations and its role in solubilizing poorly water-soluble drugs. researchgate.netualberta.ca For instance, it has been utilized in the preparation of liposomes and microemulsions to enhance the solubility and bioavailability of various drugs. researchgate.netualberta.ca Researchers are also investigating its application in the synthesis of advanced materials, such as emissive Ir(III) complexes for optical and electronic devices. sigmaaldrich.com
Interactive Data Table: Research Findings on this compound Applications
| Research Area | Key Finding | Reference |
| Drug Delivery | Enhances the transdermal permeation of ibuprofen. | ualberta.ca |
| Nanoformulations | Used in lyotropic liquid crystalline nanoparticles to improve the solubility and bioavailability of Berberine. | ualberta.ca |
| Drug Solubility | Utilized to enhance the solubility of 61 different poorly water-soluble drugs as of 2019. | researchgate.netualberta.ca |
| Material Science | Applied in the synthesis of luminescent Ir(III) complexes. | sigmaaldrich.com |
| Dermatology | Acts as a solvent to enhance skin absorption of piroctone (B1210729) olamine. | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJWXESWEXIICW-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCO | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3, Array | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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DSSTOX Substance ID |
DTXSID2021941 | |
| Record name | 2-(2-Ethoxyethoxy)ethanol | |
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Molecular Weight |
134.17 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylene glycol monoethyl ether appears as a colorless, slightly viscous liquid with a mild pleasant odor. Flash point near 190 °F. Used to make soaps, dyes, and other chemicals., Liquid; Liquid, Other Solid, A clear slightly viscous liquid with a mild pleasant odor; [CAMEO], COLOURLESS HYGROSCOPIC LIQUID., A colorless, slightly viscous liquid with a mildly sweet odor. | |
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| Record name | Ethanol, 2-(2-ethoxyethoxy)- | |
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| Record name | Diethylene glycol monoethyl ether | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
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Boiling Point |
396 °F at 760 mmHg (NTP, 1992), boiling point equals 396 °F, 196 °C, 196-202 °C, 396 °F | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
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Flash Point |
205 °F (NTP, 1992), Flash point equals 205 °F, 196 °F (91 °C) (CLOSED CUP), 96 °C o.c., 205 °F | |
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| Record name | Diethylene glycol monoethyl ether | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with ether, pyridine, chloroform, Miscible with the common organic solvents., Miscible with ethanol, acetone, benzene; very soluble in ethyl ether, In water, miscible at 25 °C, Solubility in water: very good | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9885 g/cu m at 20 °C, Relative density (water = 1): 0.99, 0.99 | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
4.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.62 (AIR= 1), Relative vapor density (air = 1): 4.6, 4.62 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/51 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
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| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.13 mmHg at 77 °F (NTP, 1992), 0.12 [mmHg], Vapor pressure, Pa at 25 °C: 19, 0.13 mmHg | |
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| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Diethylene glycol monoethyl ether | |
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| URL | https://haz-map.com/Agents/1898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0039 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER (CARBITOL) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/910 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Colorless liquid | |
CAS No. |
111-90-0 | |
| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8539 | |
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| Record name | DIETHYLENE GLYCOL MONOETHYL ETHER | |
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Melting Point |
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Synthesis and Green Chemistry Methodologies for Diethylene Glycol Monoethyl Ether
Catalytic Etherification Pathways
The core of modern green synthesis for diethylene glycol monoethyl ether lies in the catalytic etherification of diethylene glycol with ethanol (B145695). google.com This reaction is facilitated by various solid acid and heteropoly acid catalysts, which offer significant advantages over traditional liquid acids by reducing corrosion, minimizing environmental pollution, and simplifying catalyst separation and reuse. google.com
Solid Acid Catalysts in Diethylene Glycol and Ethanol Reactions
The use of solid acid catalysts is a key innovation, providing an environmentally friendly alternative to corrosive inorganic acids. google.com These catalysts, which include acidic ion exchange resins and zeolites, facilitate the dehydration reaction between diethylene glycol and ethanol to form the desired ether. google.com
Amberlyst-15, a sulfonated styrene-divinylbenzene copolymer, is an effective solid acid catalyst for the synthesis of this compound. google.comjetir.org It possesses a macro-reticular structure with a high concentration of acid sites, making it a robust choice for various chemical transformations, including etherification and esterification. google.comjetir.orgarkat-usa.org
In a specific application, reacting diethylene glycol and ethanol in a 1:6 molar ratio in the presence of an Amberlyst-15 catalyst at 150°C for 2 hours resulted in a diethylene glycol conversion rate of 67.1% and a selectivity towards this compound of 66.1%. google.com The maximum recommended operating temperature for Amberlyst-15 is generally 120°C, suggesting that specific process conditions may be tailored to optimize performance and catalyst longevity. arkat-usa.org
Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective catalysts in organic synthesis. google.comresearchgate.net Several types of zeolites, including H-beta, HZSM-5, and HY molecular sieves, have been successfully employed in the etherification of diethylene glycol with ethanol. google.com
H-beta (Hβ) Zeolite : When using an H-beta zeolite with a silica-to-alumina ratio of 25, a reaction conducted with a 1:2 molar ratio of diethylene glycol to ethanol at 200°C for 2 hours achieved a diethylene glycol conversion of 36.8% with a selectivity of 75.4% for the monoethyl ether. google.com H-beta zeolites have demonstrated high activity in other etherification reactions, comparable to resin catalysts. researchgate.net
HZSM-5 Zeolite : This catalyst, with a silicon-to-aluminum ratio of 25, was used in a reaction with a 1:4 molar ratio of diethylene glycol to ethanol. google.com At a temperature of 220°C for 2 hours, the conversion of diethylene glycol was 30.3%, and the selectivity for this compound reached 78.6%. google.com The acid strength and performance of HZSM-5 can be modified, and it is widely studied for its unique pore structure and stability. researchgate.netresearchgate.net
HY Molecular Sieve : Using an HY catalyst with a silicon-to-alumina ratio of 11, researchers reacted diethylene glycol and ethanol at a high molar ratio of 1:10. google.com The reaction was carried out at 240°C for 2 hours, resulting in a 46.8% conversion of diethylene glycol and a 75.2% selectivity for the target product. google.com
Heteropoly Acid Catalysis
Heteropoly acids (HPAs), particularly those with a Keggin structure like 12-tungstophosphoric acid, have shown high catalytic activity for the etherification of diethylene glycol with ethanol. researchgate.netepa.gov These catalysts can operate in a homogeneous liquid phase and have demonstrated superior activity compared to conventional acid catalysts such as sulfuric acid at similar concentrations. researchgate.netepa.gov
Under optimized conditions—specifically, a diethylene glycol to ethanol molar ratio of 2:1, a temperature of 180–200°C, a pressure of 5.0 MPa, and a 12-tungstophosphoric acid concentration of 1.5–2.0% by weight—a diethylene glycol conversion of 92% and a selectivity for this compound of 73.5% were achieved within 2.5 hours. researchgate.netepa.gov The high catalytic activity of HPAs is attributed to the cooperative action of the heteropoly anion. researchgate.net
Reaction Conditions and Optimization Parameters (e.g., Molar Ratios, Temperature, Pressure)
The efficiency of this compound synthesis is highly dependent on the optimization of reaction parameters. Key variables include the molar ratio of reactants, temperature, pressure, and reaction time. google.comresearchgate.net
The reaction is typically conducted at temperatures ranging from 100°C to 250°C. google.com For instance, with solid acid catalysts, temperatures between 150°C and 240°C are common, with reaction times generally falling between 2 and 10 hours. google.com Heteropoly acid catalysis has been shown to be effective in the 180-200°C range with a reaction time of 2.5 hours. researchgate.netepa.gov
The molar ratio of diethylene glycol to ethanol is a critical factor influencing both conversion and selectivity. Ratios from 1:2 to 1:10 (diethylene glycol to ethanol) have been explored with zeolite catalysts, while a 1:6 ratio was used with Amberlyst-15. google.com Conversely, a 2:1 ratio was found to be optimal for the heteropoly acid-catalyzed process. researchgate.netepa.gov Most of these syntheses are performed under self-generated pressure in an autoclave, though specific pressures, such as 5.0 MPa, have been applied in heteropoly acid systems. google.comresearchgate.net
Below is an interactive data table summarizing the research findings for different catalytic systems.
| Catalyst | Reactant Molar Ratio (Diethylene Glycol:Ethanol) | Temperature (°C) | Pressure | Reaction Time (h) | Diethylene Glycol Conversion (%) | This compound Selectivity (%) |
| Amberlyst-15 google.com | 1:6 | 150 | Self-pressure | 2 | 67.1 | 66.1 |
| H-beta Zeolite google.com | 1:2 | 200 | Self-pressure | 2 | 36.8 | 75.4 |
| HZSM-5 Zeolite google.com | 1:4 | 220 | Self-pressure | 2 | 30.3 | 78.6 |
| HY Molecular Sieve google.com | 1:10 | 240 | Self-pressure | 2 | 46.8 | 75.2 |
| Heteropoly Acid researchgate.netepa.gov | 2:1 | 180-200 | 5.0 MPa | 2.5 | 92.0 | 73.5 |
Alternative Synthetic Routes and Process Innovations
While the direct etherification of diethylene glycol with ethanol using green catalysts is a major focus of innovation, other synthetic routes exist. The traditional method involves the reaction of ethylene (B1197577) oxide and ethanol, often catalyzed by BF₃-ether complexes, but this route carries safety risks and higher costs associated with ethylene oxide. google.com
Another established method is the Williamson ether synthesis. An improved version of this synthesis uses diethylene glycol as the starting material and a methylating agent like dimethyl sulfate (B86663) in the presence of a basic catalyst to produce diethylene glycol monomethyl ether. google.com A similar Williamson-type process for producing the di-methyl ether involves reacting diethylene glycol with sodium hydroxide (B78521) and methyl chloride. google.com These base-catalyzed routes, however, necessitate the use of haloalkanes and lead to the formation of sodium salts, which require post-treatment and create waste streams. google.comgoogle.com
The innovation of using solid acid catalysts to directly react diethylene glycol and ethanol provides a green synthesis route that mitigates many of these issues. google.com It avoids hazardous reactants like ethylene oxide and the formation of salt byproducts typical of the Williamson synthesis, thereby reducing environmental pollution and lowering production costs. google.comgoogle.comgoogle.com
Utilization of By-products from Ethylene Glycol Synthesis
A significant and economically advantageous route for synthesizing this compound involves the use of diethylene glycol, which is a major by-product from the industrial production of ethylene glycol. atamanchemicals.comgoogle.com In the primary manufacturing process, ethylene is oxidized to ethylene oxide, which is then hydrated to produce monoethylene glycol. atamanchemicals.com However, this hydration process also yields diethylene glycol and triethylene glycol as co-products. atamanchemicals.com
Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, modern synthesis strategies for this compound focus on replacing hazardous reagents with more environmentally friendly alternatives. The traditional method of producing this compound from diethylene glycol and ethanol often relied on strong, corrosive inorganic acids like sulfuric acid as catalysts. google.com This approach presented significant challenges, including high corrosivity, demanding equipment requirements, and substantial environmental pressure from waste streams. google.com
To overcome these limitations, research has shifted towards the use of solid acid catalysts for the etherification of diethylene glycol with ethanol. google.com These catalysts are non-corrosive, reusable, and reduce environmental pollution. google.comgoogle.com The reaction involves the catalytic etherification where diethylene glycol and ethanol react to form this compound. google.com
Several types of solid acid catalysts have proven effective, including:
Acidic ion exchange resins (e.g., Amberlyst-15) google.com
Zeolite molecular sieves (e.g., H-beta, HZSM-5, HY) google.com
Heteropolyacid catalysts (e.g., phosphotungstic acid, silicotungstic acid) google.com
These catalysts facilitate a green synthesis route that minimizes pollution and lowers production costs. google.com Research has demonstrated varying degrees of success depending on the specific catalyst and reaction conditions. For instance, a diethylene glycol conversion rate of 67.1% and a selectivity for this compound of 66.1% were achieved using an Amberlyst-15 catalyst at 150°C. google.com Using an HY zeolite catalyst at 240°C resulted in a 46.8% conversion rate and 75.2% selectivity. google.com
Table 1: Research Findings on Environmentally Benign Synthesis
| Catalyst | Reactant Molar Ratio (Diethylene Glycol:Ethanol) | Temperature (°C) | Reaction Time (hours) | Diethylene Glycol Conversion Rate (%) | This compound Selectivity (%) | Source |
| Amberlyst-15 | 1:6 | 150 | 2 | 67.1 | 66.1 | google.com |
| H-beta | 1:2 | 200 | 2 | 36.8 | 75.4 | google.com |
| HY | 1:10 | 240 | 2 | 46.8 | 75.2 | google.com |
| HZSM-5 | 1:2 | 200 | 4 | 30.3 | 78.6 | google.com |
Purification and Characterization of Synthetic Products
Following synthesis, the crude this compound must be purified to remove unreacted starting materials, by-products, and impurities to meet commercial and industrial specifications. A key impurity often present is ethylene glycol. google.com
A highly effective method for removing ethylene glycol is azeotropic distillation. google.com This process involves adding an azeotrope-forming agent, such as n-heptanol, to the crude product. google.com When the mixture is distilled, the ethylene glycol and n-heptanol form an azeotrope that has a lower boiling point than the other components, allowing it to be removed as the overhead product. google.com The purified this compound remains in the bottoms product and can be recovered through further distillation. google.com This technique can reduce the ethylene glycol content from thousands of parts per million (ppm) to less than 25 ppm, rendering the final product suitable for high-purity applications. google.com
The characterization of the purified product is essential to confirm its identity and purity. Standard analytical techniques employed for this purpose include:
Gas Chromatography (GC): This is a primary method used to determine the purity of the final product. google.compharmacopeia.cn A sample is injected into the chromatograph, and the resulting peaks are analyzed to calculate the percentage of this compound relative to any other substances present. pharmacopeia.cn
Infrared Spectroscopy (IR): This technique is used to confirm the chemical structure of the compound. The infrared absorption spectrum of the sample is compared to a reference standard for this compound. pharmacopeia.cn
Refractive Index: Measuring the refractive index provides a quick and reliable physical property check against known standards, with the expected range being between 1.426 and 1.428 at 20°C. pharmacopeia.cn
Water Content: The Karl Fischer method is used to determine the amount of water, which should not exceed 0.1% in the purified product. pharmacopeia.cnfao.org
According to the United States Pharmacopeia (USP-NF), this compound should contain not less than 99.0 percent of C6H14O3. pharmacopeia.cn
Advanced Analytical Methodologies for Diethylene Glycol Monoethyl Ether
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are fundamental for the separation, identification, and quantification of diethylene glycol monoethyl ether from diverse and complex sample types. Gas chromatography and liquid chromatography, often coupled with mass spectrometry, provide the high sensitivity and selectivity required for trace-level analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Quantitation
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. researchgate.net It combines the excellent separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This method is particularly valuable for trace analysis due to its high sensitivity and selectivity. gcms.cz
For the analysis of glycol ethers like DEGEE, chromatographic conditions can be optimized to achieve fast run times. gcms.cz The use of specific capillary columns, such as those with cyano-based thin films, can provide better resolution and faster analysis compared to conventional columns. gcms.cz In GC-MS analysis of glycol ethers, chromatograms are typically collected over a wide mass-to-charge ratio (amu) scan range to capture the low-mass fragments generated by electron ionization. gcms.cz
A simple and rapid GC-MS method was developed for the simultaneous determination of prohibited flavors, including DEGEE, in food samples. The analytes were extracted with methanol (B129727), sonicated, filtered, and then directly injected into the GC system. researchgate.net
The analysis of DEGEE in complex matrices such as citrus oils and food wrap paper presents significant analytical challenges due to the presence of interfering compounds. GC-MS has proven to be an effective tool for these applications.
A method for the quantitation of DEGEE in citrus oils using low-cost GC-MS has been developed. researchgate.net By monitoring specific ions (m/z 31 and 45), this method allows for the quantification of DEGEE at levels as low as 1 µg/g with an accuracy of 15% or better. researchgate.net This approach provides a simpler alternative to more sophisticated and tedious multi-dimensional GC instrumentation. researchgate.net
General screening methods for extractables from food packaging materials, including plastic bags and containers, utilize GC-MS to identify substances that could potentially migrate into food products. chromatographyonline.com These non-targeted analytical methods are crucial for understanding the range of potential contaminants. By extracting the packaging material with a solvent and concentrating the extract, GC coupled with time-of-flight mass spectrometry (TOF-MS) can effectively separate and identify analytes within the complex mixture. chromatographyonline.com
Interactive Table 1: GC-MS Method Parameters for DEGEE Analysis in Citrus Oils
| Parameter | Value |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Target Analyte | This compound (DEGEE) |
| Matrix | Citrus Oils |
| Quantitation Ions (m/z) | 31 and 45 |
| Limit of Quantitation | 1 µg/g |
| Accuracy | ≤ 15% |
Column-Switching Techniques for Enhanced Separation
Column-switching is an advanced gas chromatographic technique that significantly enhances the separation of target analytes from complex matrices. This method involves using two or more columns with different stationary phases to achieve a more effective separation than what is possible with a single column.
The use of a column-switching system offers numerous advantages for the analysis of DEGEE in flavors. researchgate.net It provides high separation power, which simplifies sample preparation, leading to faster analysis times and reduced costs. researchgate.net Compared to a single-column system combined with conventional isolation techniques, a column-switching system has been shown to save a considerable amount of time. researchgate.net This technique has been successfully used for the routine analysis of a large number of samples, proving its reliability and simplicity for determining low concentrations of DEGEE in flavors. researchgate.net
Capillary Gas Chromatography with Flame Ionization Detection (GC-FID)
Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable method for the quantitative determination of this compound. researchgate.net This technique is particularly useful for analyzing samples where the concentration of DEGEE is relatively high.
A simple and rapid GC-FID method has been developed for the simultaneous determination of DEGEE and other prohibited flavors in food items. researchgate.net The method involves a straightforward methanol extraction followed by direct injection into the GC-FID system. Excellent separation of the target compounds can be achieved in approximately 23 minutes. researchgate.net The performance of the method is evaluated based on its limit of detection, linear range, and the reproducibility of retention times. researchgate.net For instance, the average recovery for DEGEE using this method was found to be in the range of 93.44–97.54% with a relative standard deviation (RSD) of 2.68%. researchgate.net
In another application, a GC-FID method was developed for the quantitative determination of diethylene glycol (DEG) in pharmaceutical products, which can be adapted for DEGEE. This method demonstrated linearity in a concentration range of 1.0 to 10.00 mg/mL with coefficients of variation between 2.3% and 4.4%. The quantitation and detection limits were 1.0 mg/mL and 0.15 mg/mL, respectively. researchgate.net
Interactive Table 2: Performance of GC-FID Method for DEGEE in Food Samples
| Parameter | Value |
| Analytical Technique | Capillary Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Target Analyte | This compound (DEGME) |
| Extraction Solvent | Methanol |
| Analysis Time | ~23 minutes |
| Average Recovery | 93.44–97.54% |
| Relative Standard Deviation (RSD) | 2.68% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful analytical technique for the determination of this compound. It is particularly advantageous for analyzing hydrophilic compounds like glycol ethers that can be challenging to extract into organic solvents required for GC analysis. researchgate.net
LC-MS methods can reduce the need for extensive sample preparation. researchgate.net Tandem mass spectrometry (MS/MS) coupled with liquid chromatography offers a high degree of assurance for the identification and quantification of analytes. researchgate.netnih.gov An LC-MS/MS method was developed for the analysis of several glycols, including diethylene glycol, in serum. gcms.cz This method involved a derivatization step followed by analysis, with limits of detection ranging from 0.18 to 1.1 mg/L and limits of quantification from 0.4 to 2.3 mg/L. gcms.cz The separation of isomers was achievable either chromatographically or by selecting specific multiple reaction monitoring transitions. gcms.cz
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound. Methods such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the molecular structure and can be used to identify impurities.
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its ether and hydroxyl groups. mdpi.comchemicalbook.com These spectra can be used to confirm the identity of the compound and to detect the presence of impurities that have different functional groups. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H NMR spectrum of this compound displays distinct signals for the different protons in the molecule, and their chemical shifts and splitting patterns can be used to confirm its structure. chemicalbook.com
Spectroscopic methods like Near-Infrared (NIR) and Raman spectroscopy, combined with multivariate calibration, are also being developed for the rapid screening of raw materials for contaminants like diethylene glycol. researchgate.net These methods are attractive because they are fast, can potentially be used in portable devices, and often require minimal to no sample preparation. researchgate.net
Interactive Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observables/Characteristics |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic absorption bands for O-H (hydroxyl) and C-O-C (ether) functional groups. mdpi.comchemicalbook.com |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct proton signals with specific chemical shifts and coupling patterns confirming the ethoxy and ethylene (B1197577) glycol units. chemicalbook.com |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances corresponding to the unique carbon atoms in the molecule. |
| Raman Spectroscopy | Used with multivariate calibration for rapid screening and quantitative determination of contaminants. researchgate.net |
Detection and Quantification of Impurities (e.g., Ethylene Glycol)
The manufacturing process of this compound (DEGEE), which often involves the condensation of ethylene oxide and ethanol (B145695), can lead to the presence of related compounds as impurities. drugfuture.com Ethylene glycol (EG) is a significant process-related impurity that requires careful monitoring. The presence of impurities like ethylene glycol and diethylene glycol (DEG) is a concern in various products, necessitating robust analytical methods for their detection and quantification. azom.com Analytical techniques such as gas chromatography and high-performance liquid chromatography are widely employed to ensure the purity of the final product.
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile impurities in this compound. who.int It offers high resolution and sensitivity, making it suitable for separating and quantifying structurally similar compounds like ethylene glycol.
Methodology and Findings: GC methods typically employ a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The choice of detector depends on the required sensitivity and specificity. GC-FID is a robust and widely used method, while GC-MS provides higher certainty in identification and lower detection limits. researchgate.netfda.gov
For instance, a common approach involves programming the column temperature to effectively separate analytes. A typical temperature program might start at 120°C, hold for a minute, and then ramp up to 225°C. drugfuture.com The system suitability is often checked using a standard solution containing known amounts of potential impurities like ethylene glycol, diethylene glycol, and other related ethers to ensure the system can adequately separate them. drugfuture.com
Sample preparation is generally straightforward, often involving a simple dilution of the DEGEE sample in a suitable solvent like methanol, followed by direct injection into the chromatograph. researchgate.net For trace analysis, headspace GC can also be utilized, where the sample is heated in a sealed vial to partition volatile impurities into the headspace for injection. drugfuture.com
Research and standardized methods have established performance benchmarks for the quantification of glycols as impurities. A simple GC-FID method developed for the simultaneous determination of this compound, diethylene glycol, and other compounds reported average recoveries between 93.44% and 97.54%. researchgate.net Methods developed by regulatory bodies like the FDA for analyzing ethylene glycol and diethylene glycol in pharmaceutical products have demonstrated high sensitivity. fda.gov
Table 1: Performance Data for GC-Based Impurity Analysis
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Source |
|---|---|---|---|---|---|---|
| Ethylene Glycol (EG) | GC-MS | Cough Medicine | 0.3 ppm (0.00003%) | 1 ppm (0.0001%) | N/A | fda.gov |
| Diethylene Glycol (DEG) | GC-MS | Cough Medicine | 0.1 ppm (0.000010%) | 0.3 ppm (0.00003%) | N/A | fda.gov |
| This compound (DEGME) | GC-FID | Food Samples | N/A | N/A | 93.44–97.54% | researchgate.net |
| Ethylene Glycol Monomethyl Ether & Diethylene Glycol Monomethyl Ether | GC-MS | Ground Water | 0.5-0.8 ng/mL | N/A | ~50% | iaea.org |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography serves as a valuable alternative and confirmatory technique for the analysis of non-volatile or thermally labile impurities. For glycols, which have poor UV absorbance, HPLC systems are often equipped with a Refractive Index Detector (RID). magtechjournal.com
Methodology and Findings: A typical HPLC method for separating ethylene glycol and diethylene glycol involves using a specialized column, such as a carbohydrate or ion-exclusion column, with a simple mobile phase like deionized water. magtechjournal.comnih.gov The separation is isocratic, meaning the mobile phase composition remains constant throughout the run. Column and detector temperatures are optimized and maintained at elevated levels (e.g., 75°C for the column and 50°C for the RID) to achieve better peak shape and stable baselines. magtechjournal.com
This approach has proven effective for the simultaneous determination of ethylene glycol, diethylene glycol, and triethylene glycol in polyethylene (B3416737) glycol, a related polymer. magtechjournal.com The method demonstrated excellent specificity and linearity for each component within a concentration range of 4 to 80 µg/mL. magtechjournal.com
Table 2: Performance Data for HPLC-RID Impurity Analysis in Polyethylene Glycol
| Parameter | Value | Source |
|---|---|---|
| Analytes | Ethylene Glycol, Diethylene Glycol, Triethylene Glycol | magtechjournal.com |
| Linearity (r) | >0.9990 | magtechjournal.com |
| Linear Range | 4-80 µg/mL | magtechjournal.com |
| Limit of Detection (LOD) | 25 µg/g | magtechjournal.com |
| Limit of Quantitation (LOQ) | 100 µg/g | magtechjournal.com |
The development and validation of these advanced analytical methodologies are crucial for quality control, ensuring that this compound meets the stringent purity requirements for its various applications by effectively detecting and quantifying harmful impurities like ethylene glycol.
Toxicological and Safety Research of Diethylene Glycol Monoethyl Ether
Pharmacokinetics and Metabolism Studies of Diethylene Glycol Monoethyl Ether
Absorption Pathways and Mechanisms
This compound (DEGEE) is readily absorbed through various routes, including dermal, oral, and intravenous administration europa.eu. Its physicochemical properties facilitate its passage through biological membranes.
DEGEE is well-absorbed through the skin, a characteristic that has led to its widespread use as a penetration enhancer in topical and transdermal formulations europa.euresearchgate.netatamankimya.com. Research indicates that a significant portion of topically applied DEGEE can become systemically available.
The mechanism by which DEGEE enhances skin penetration involves its ability to act as a solvent and interact with the components of the stratum corneum, the outermost layer of the skin. It is believed that DEGEE diffuses into the intercellular lipid matrix of the stratum corneum, thereby altering its barrier function and increasing the permeation of other substances researchgate.net.
In vitro studies using human skin have quantified the absorption rate of DEGEE. One study measured the absorption rate of undiluted DEGEE across isolated human abdominal epidermis. The findings from this and other studies are summarized in the table below.
Table 1: Dermal Absorption Rates of this compound
| Parameter | Value | Experimental Conditions | Source |
|---|---|---|---|
| Mean Steady Absorption Rate | 0.125 mg/cm²/hr | Undiluted DEGEE on human abdominal epidermis | researchgate.net |
| Permeability Constant (Kp) | 1.8 x 10⁻³ cm/hr | Undiluted DEGEE on human abdominal epidermis | researchgate.net |
Studies have demonstrated that this compound is absorbed following oral and intravenous administration europa.euualberta.ca. It is used as an excipient in both oral and injectable veterinary drug products europa.eu.
Following oral administration in humans, DEGEE is absorbed from the digestive tract europa.eu. Research in rats has shown rapid excretion after both oral and intravenous administration. In one study, over 90% of a radiolabelled dose was excreted in the urine within 24 hours. As expected, the maximum systemic concentration was observed after intravenous injection ualberta.ca. The half-life of DEGEE in the plasma of rats has been reported to be approximately 37-84 hours ualberta.ca.
The acute oral toxicity has been determined in several animal models, which further indicates absorption from the gastrointestinal tract.
Table 2: Acute Oral Toxicity (LD50) of this compound in Animal Models
| Species | LD50 (mg/kg bw) | Source |
|---|---|---|
| Rat | >5000 | europa.eu |
| Mouse | >5000 | europa.eu |
| Guinea Pig | 3700 - 5000 | europa.eu |
Metabolic Fate and Biotransformation Pathways
Once absorbed, this compound undergoes biotransformation primarily in the liver europa.eueuropa.eu. The metabolic pathways involve oxidation and potential cleavage of the ether linkage europa.euresearchgate.net.
The principal metabolic pathway for DEGEE is the oxidation of its terminal hydroxyl group europa.eu. This process is mediated by hepatic alcohol and aldehyde dehydrogenases, leading to the formation of a carboxylic acid metabolite europa.eunih.gov.
The major metabolite identified in urine following DEGEE exposure is 2-(2-ethoxyethoxy)acetic acid (EEAA) europa.eueuropa.eutandfonline.com. In a human study, a subject who orally ingested DEGEE excreted 68% of the dose as EEAA in the urine europa.eu. Similarly, studies in rats have confirmed that EEAA is the primary urinary metabolite europa.eu. This rapid conversion and excretion via the kidneys is the main route of elimination for DEGEE europa.eu.
A secondary, less prominent metabolic pathway for glycol ethers involves the cleavage of the ether bond, a process known as O-dealkylation ecetoc.orgwho.int. This pathway is catalyzed by microsomal P450 mixed-function oxidases ecetoc.org.
For the related compound, diethylene glycol methyl ether (DEGME), studies have shown that a small percentage of the dose (approximately 1.1% at 1000 mg/kg) is metabolized via ether cleavage to produce methoxyacetic acid (MAA) researchgate.net. While not definitively quantified for DEGEE, this suggests that O-dealkylation may also occur to a minor extent, potentially yielding ethylene (B1197577) glycol and other smaller molecules ecetoc.org.
Formation of Methoxyacetic Acid (MAA) as a Metabolite
The metabolic pathway of this compound (DEGEE) has been a subject of toxicological interest, particularly concerning the potential formation of toxic metabolites. One such metabolite of concern is methoxyacetic acid (MAA), a known reproductive toxicant formed from the metabolism of monoethylene glycol methyl ether (EGME) researchgate.net.
Research into the metabolism of diethylene glycol ethers has investigated whether cleavage of the central ether linkage occurs, which would be a necessary step to produce MAA from diethylene glycol methyl ether (DEGME). Studies on DEGME indicate that while the primary metabolic pathway involves O-demethylation and subsequent oxidation to 2-(2-methoxyethoxy)acetic acid, a small amount of MAA (approximately 1.1% at a 1000 mg/kg dose in rats) can be produced through the cleavage of the ether groups researchgate.netgezondheidsraad.nl.
However, evidence regarding DEGEE metabolism suggests that the formation of its corresponding alkoxyacetic acid, ethoxyacetic acid, and by extension, the potential for similar cleavage to form other toxic metabolites, is not a significant pathway. In vivo studies with DEGEE at a dose of 1000 mg/kg did not result in detectable levels of ethoxyacetic acid in the blood plasma of rats gezondheidsraad.nl. The dominant metabolic route for DEGEE is the oxidation of the terminal hydroxyl group to form 2-(2-ethoxyethoxy)acetic acid gezondheidsraad.nl. This suggests that the cleavage of the middle ether group in DEGEE does not happen to a detectable extent, making the formation of MAA an unlikely metabolic outcome for this specific compound gezondheidsraad.nl. The testicular toxicity observed with some related compounds, such as bis(2-methoxyethyl)ether, is believed to be due to its minor metabolite, methoxyacetic acid nih.gov.
Excretion Profiles and Half-lives of Metabolites
Studies on the toxicokinetics of this compound have demonstrated its rapid absorption and elimination. Following single oral or intravenous administration in rats, over 90% of the radioactivity from labeled DEGEE is excreted in the urine within 24 hours ualberta.caresearchgate.net.
The half-life of DEGEE in plasma has been reported to be approximately 37-84 hours ualberta.ca. The primary metabolite identified in blood plasma is 2-(2-ethoxyethoxy)acetic acid, which is formed through the oxidation of DEGEE's hydroxyl group gezondheidsraad.nl. While the parent compound is cleared relatively quickly, the elimination half-lives of its specific metabolites have been less extensively characterized in the available literature. For the related compound diethylene glycol methyl ether (DEGME), the acid metabolite derived from the oxidation of the terminal hydroxyl group has a reported elimination half-life of less than 4 hours in rats researchgate.net.
In Vitro and In Vivo Toxicity Assessments
Cytotoxicity Studies (e.g., HEK293 Human Embryonic Kidney Cells)
The cytotoxic potential of this compound has been evaluated using in vitro models, particularly with human embryonic kidney (HEK293) cells, to assess its potential for nephrotoxicity at a cellular level nih.govresearchgate.net.
In one study, DEGEE demonstrated cytotoxicity to HEK293 cells, with a reported IC50 (the concentration at which 50% of the cells are inhibited) of 15 mg/ml nih.govresearchgate.net. The mechanisms underlying this cytotoxicity were found to involve an increase in intracellular reactive oxygen species (ROS) and alterations in the mitochondrial membrane potential. These cellular changes ultimately led to nuclear fragmentation and the induction of apoptosis, or programmed cell death, in the exposed kidney cells nih.govresearchgate.net. These in vitro findings suggest a potential for DEGEE to cause damage to kidney cells nih.gov.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Endpoint | Result | Reference |
|---|---|---|---|
| HEK293 | IC50 | 15 mg/ml | nih.govresearchgate.net |
Acute and Subchronic Exposure Studies
The toxicity of this compound has been assessed through acute and subchronic exposure studies in various animal models.
Acute Toxicity: DEGEE exhibits low acute toxicity via oral, dermal, and inhalation routes europa.eueuropa.eu. The acute oral toxicity (LD50) has been determined in several experiments, with values in rats and mice generally being high, indicating low lethality from a single dose europa.eu.
In an acute exposure study in Swiss albino mice, a single intraperitoneal dose of 1000 mg/kg of DEGEE resulted in a 100% survival rate with no significant behavioral or histological changes nih.govnih.gov.
However, doses of 3000 mg/kg and above led to 100% mortality within 14 days of this acute exposure nih.govnih.gov.
Table 2: Acute Toxicity of this compound in Mice
| Route | Dose | Outcome | Reference |
|---|---|---|---|
| Intraperitoneal | 1000 mg/kg | 100% survival, no significant changes | nih.govnih.gov |
Subchronic Toxicity: Subchronic studies involve repeated exposure to a substance over a longer period.
A 28-day study in mice with daily oral administration of DEGEE at doses of 500, 1000, and 2000 mg/kg showed no significant alterations in hematological, biochemical, or histopathological parameters nih.govnih.gov. No mortality or general behavioral changes were observed during the study nih.gov.
In a 90-day feeding study in Wistar rats, dietary concentrations of 0.25% and 1% DEGEE (corresponding to approximately 125 and 500 mg/kg bw/day) produced no toxic effects europa.eu. However, at a 5% dietary concentration, effects such as retarded weight gain, reduced food consumption, increased relative kidney and testes weights, hydropic degeneration of the kidneys, and fatty deposits in the liver were observed europa.eu.
Another 90-day feeding study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 250 mg/kg/day, with the Lowest-Observed-Adverse-Effect Level (LOAEL) being 2500 mg/kg/day based on slight anemia, increased relative kidney weight, and microscopic kidney changes epa.gov.
Organ-Specific Toxicity
Renal Toxicity (Nephrotoxicity)
The kidney is a primary target organ for the toxicity of this compound, a concern that has been highlighted in both in vitro and in vivo research nih.goveuropa.euepa.gov.
In vivo studies in animals have demonstrated the nephrotoxic potential of DEGEE. In a 90-day feeding study with rats, high dietary concentrations resulted in increased relative kidney weights and histological changes, including hydropic degeneration of renal tubules, tubular dilation, inflammatory cell infiltration, and the presence of protein in the tubules europa.euornl.gov. Another study in rats identified a LOAEL of 2500 mg/kg/day based on increased relative kidney weight and microscopic changes in the kidneys epa.gov. The formation of oxalate-like crystals and calculi in the urinary tract has also been noted at high doses epa.govornl.gov.
The in vitro cytotoxicity observed in HEK293 human embryonic kidney cells, including the induction of apoptosis, further supports the potential for DEGEE to be nephrotoxic nih.gov. The mechanism of renal toxicity for the broader class of diethylene glycols is linked to their metabolites. For diethylene glycol (DEG), the metabolite diglycolic acid (DGA) accumulates in the kidney and causes necrosis of the proximal tubule cells nih.govresearchgate.netresearchgate.net. This leads to vacuolization and edema of epithelial cells, obstructing the tubular lumen and resulting in reduced urine flow and subsequent kidney failure researchgate.netresearchgate.net. While the specific metabolites of DEGEE differ, the kidney remains a sensitive target for its toxic effects.
Table 3: Summary of Renal Toxicity Findings for this compound
| Study Type | Model | Findings | Reference |
|---|---|---|---|
| In Vitro | HEK293 Cells | Cytotoxicity (IC50 = 15 mg/ml), apoptosis | nih.gov |
| Subchronic (90-day) | Rats | Increased relative kidney weight, hydropic degeneration, tubular dilation | europa.euornl.gov |
Hepatic Toxicity (Hepatotoxicity)
Research into the effects of this compound (DEGEE) has identified the liver as a target organ for toxicity in animal models. In a 90-day study, rats receiving a dietary concentration of 5% DEGEE exhibited fatty deposits in the liver europa.eu. Similarly, liver changes were noted in mice administered 1.8% and 5.4% DEGEE in their food europa.eu. A longer-term 2-year study in rats fed a diet containing 2.16% DEGEE also resulted in observations of slight liver damage europa.eu. Furthermore, in a reproductive toxicity study, F1 generation mice exposed to DEGEE showed increased relative liver weights nih.gov.
The mechanisms underlying the hepatotoxicity of glycol ethers, as a class, involve several pathways. Hepatic injury can arise from mitochondrial disruption caused by reactive oxygen species generated during the metabolism of these compounds nih.gov. Another contributing factor is hemolysis, which leads to iron deposition in the liver. This iron accumulation can activate Kupffer cells, leading to the release of more reactive oxygen species and inducing the production of tumor necrosis factor-alpha (TNF-α) nih.gov. Studies on the related compound, diethylene glycol monomethyl ether (DiEGME), have shown that it can increase the concentration of microsomal proteins and induce hepatic enzymes, specifically cytochrome P-450 nih.govnih.gov.
| Species | Study Duration | Exposure Details | Observed Hepatic Effects | Source |
|---|---|---|---|---|
| Rat | 90 days | 5% in diet | Fatty deposits in the liver | europa.eu |
| Rat | 2 years | 2.16% in diet | Slight liver damage | europa.eu |
| Mouse | 90 days | 1.8% and 5.4% in food | Liver changes | europa.eu |
| Mouse (F1 Gen) | Continuous Breeding Protocol | Up to 2.5% w/v in drinking water | Increased relative liver weights | nih.gov |
Hematological Effects and Hemolysis
Studies in animals have indicated that this compound can affect the blood laballey.com. The broader class of ethylene glycol monoalkyl ethers (EGAEs) is known to cause hemolytic effects, which are attributed to their metabolites, alkoxyacetic acids nih.govepa.gov. The hemolytic activity of these ethers tends to increase with the length of the alkyl carbon chain epa.gov. The mechanism of hemolysis is not fully understood, but the erythrocyte membrane appears to be the primary site of damage nih.gov. It has been suggested that reactive oxygen species generated by the parent glycol ethers may cause lipid peroxidation, contributing to this effect nih.gov.
In addition to hemolysis, some ethylene glycol ethers have been shown to cause myelotoxicity, including bone marrow hemorrhage and hypocellularity epa.gov. Chronic exposure to glycol ethers can lead to hematological side effects such as anemia and bone marrow suppression nih.gov. However, some research indicates that repeated exposure to certain EGAEs can result in the development of tolerance, leading to less pronounced hematological changes over time nih.gov. This tolerance may be related to the replacement of older, more susceptible erythrocytes with younger, less susceptible cells following an initial hemolytic event epa.gov.
Testicular Toxicity and Reproductive Organ Effects
The male reproductive system has been identified as a target for this compound toxicity in some animal studies. In a 90-day study, male rats given a 5% dietary concentration of the compound showed increased testes weights, which was attributed to interstitial testicular edema europa.eu. A 2-year study also reported some interstitial edema in the testes of rats europa.eu. Testicular toxicity is considered one of the main toxic effects of DEGEE europa.eu. Research on the broader class of glycol ethers supports these findings, with studies demonstrating that exposure can lead to testicular weight changes, edema, and tubular atrophy nih.govcdc.gov.
However, other studies present a more nuanced picture. A continuous breeding study in Swiss CD-1 mice found that DEGEE had no effect on fertility or reproductive performance in either the F0 or F1 generations nih.gov. This was observed even though F1 males in the high-dose group exhibited a 34% decrease in cauda epididymal sperm motility nih.gov. This suggests that while DEGEE may impact certain sperm parameters, it does not necessarily translate to impaired reproductive function in this model.
| Species | Study Duration | Exposure Details | Observed Effects | Source |
|---|---|---|---|---|
| Rat | 90 days | 5% in diet | Increased testes weight, interstitial testicular edema | europa.eu |
| Rat | 2 years | Dietary exposure | Some interstitial edema in the testes | europa.eu |
| Mouse (F1 Male) | Continuous Breeding Protocol | 2.5% w/v in drinking water | 34% decrease in cauda epididymal sperm motility; no effect on fertility | nih.gov |
Genotoxicity and Mutagenicity Assessments
The genotoxic potential of this compound has been evaluated in a variety of assays, yielding mixed results between in vitro and in vivo test systems. While some in vitro assays have indicated a potential for mutagenic activity, in vivo studies have generally been negative europa.eueuropa.eu. An in vivo mouse bone marrow micronucleus test was negative, as was an in vivo unscheduled DNA synthesis (UDS) test in the liver of rats europa.eueuropa.eu. Based on these in vivo findings and the chemical structure of the compound, it is not expected that DEGEE possesses a significant mutagenic potential in vivo europa.eu. In light of the negative results from in vivo mutagenicity tests, dedicated carcinogenicity studies have not been deemed necessary europa.eu.
In Vitro Genotoxicity Studies
In vitro assessments of this compound have produced some evidence of mutagenic activity. In an Ames test using various Salmonella typhimurium strains, dose-related positive effects, defined as an increase in revertant colonies, were observed europa.eu. These effects were seen with and without metabolic activation in specific bacterial strains europa.eu. Another study, a Saccharomyces cerevisiae mutagenicity test conducted without metabolic activation, showed slight increases in convertants and revertants at the highest concentration tested, which was also cytotoxic europa.eu.
| Assay Type | Test System | Metabolic Activation | Result | Source |
|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA1535, TA1538 | Without | Positive (dose-related increase in revertants) | europa.eu |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium strains TA1537, TA1538 | With | Positive (dose-related increase in revertants) | europa.eu |
| Mutagenicity Test | Saccharomyces cerevisiae | Without | Slight increase in convertants and revertants at cytotoxic dose | europa.eu |
Risk Assessment and Regulatory Science
Occupational Exposure Limits (e.g., MAK values)
To protect workers from potential health hazards associated with this compound, occupational exposure limits have been established by various organizations. These limits are based on toxicological data and aim to keep airborne concentrations below levels known to cause adverse effects. For DEGEE, the Workplace Environmental Exposure Levels (WEEL) committee has set a Time-Weighted Average (TWA) exposure limit of 25 ppm for a standard 8-hour workday . In workplaces where exposure is possible, engineering controls such as adequate ventilation are recommended to keep airborne concentrations low nivina-bmc.com.
| Organization/Guideline | Limit Type | Value | Reference |
|---|---|---|---|
| Workplace Environmental Exposure Levels (WEEL) | TWA (8-hour) | 25 ppm | |
| Protective Action Criteria (PAC-1) | Emergency Response | 75 ppm | noaa.gov |
| Protective Action Criteria (PAC-2) | Emergency Response | 100 ppm | noaa.gov |
| Protective Action Criteria (PAC-3) | Emergency Response | 450 ppm | noaa.gov |
Regulatory Status in Pharmaceutical and Cosmetic Products
This compound is widely used as a solvent in both the cosmetic and pharmaceutical industries due to its favorable solubilizing properties and skin biocompatibility researchgate.netdrugpatentwatch.com. It is found in over 500 cosmetic products, where it is listed on labels as "ethoxydiglycol" researchgate.netuspto.govnih.gov. The U.S. Food and Drug Administration (FDA) has approved DEGEE as a topical excipient for use in both cosmetic and pharmaceutical formulations researchgate.net.
In the European Union, the Scientific Committee on Consumer Safety (SCCS), formerly the SCCP, has issued opinions on the safe use of DEGEE in cosmetic products. Initially, the committee concluded that DEGEE is safe for consumers when used at a concentration up to 1.5% in all cosmetic products, with the exception of oral hygiene and eye products europa.eueuropa.eueuropa.eu. This opinion was contingent on the level of the impurity ethylene glycol being less than 0.2% europa.eu. Subsequent assessments expanded the approved use, finding that DEGEE does not pose a risk when used at concentrations up to 7.0% in oxidative hair dye formulations and up to 5.0% in non-oxidative hair dye formulations, in addition to the previously established limits for other cosmetics europa.eu.
| Product Type | Maximum Safe Concentration | Reference |
|---|---|---|
| General Cosmetic Products (Leave-on and Rinse-off) | 1.5% | europa.eueuropa.eu |
| Oxidative Hair Dye Formulations (on-head) | 7.0% | europa.eu |
| Non-oxidative Hair Dye Formulations (on-head) | 5.0% | europa.eu |
| Oral Hygiene and Eye Products | Not for use | europa.eueuropa.eu |
Environmental Risk Assessment
The environmental risk profile of this compound indicates a low hazard potential. Ecotoxicity data shows a high lethal concentration (LC50) for aquatic organisms, suggesting low acute toxicity nivina-bmc.com. For example, the 96-hour LC50 for Fathead Minnows is reported as 26.6 g/L, and the 48-hour LC50 for Daphnia (water flea) is 4026 mg/L nivina-bmc.com.
| Organism | Test | Result | Duration | Reference |
|---|---|---|---|---|
| Fathead Minnow (Fish) | LC50 | 26.6 g/L | 96 hours | nivina-bmc.com |
| Rainbow Trout (Fish) | LC50 | 13,420 mg/L | 96 hours | nivina-bmc.com |
| Daphnia (Water Flea) | LC50 | 4,026 mg/L | 48 hours | nivina-bmc.com |
Safety Assessment of Impurity Levels
The safety profile of this compound (DEGEE) is intrinsically linked to its purity. Research and regulatory evaluations have focused significantly on identifying and controlling potential impurities that may be present in commercial-grade DEGEE, as these can influence its toxicological profile. Industrial grades of the solvent can contain significant levels of certain impurities, and some research suggests that toxicity reported in earlier studies of DEGEE could be attributed to the presence of these substances. cabidigitallibrary.orgnih.gov
Table 1: Common Impurities in this compound and Their Significance
| Impurity Name | Chemical Formula | Significance in DEGEE Safety Assessment |
|---|---|---|
| Ethylene Glycol (EG) | C₂H₆O₂ | A potential contributor to renal toxicity observed in older nonclinical studies of DEGEE. cabidigitallibrary.orgnih.gov Its level is specifically limited by regulatory bodies for cosmetic applications of DEGEE. europa.eu |
| Diethylene Glycol (DEG) | C₄H₁₀O₃ | A known nephrotoxin at certain exposure levels. nih.gov Its presence as an impurity in finished products is strictly limited by health authorities. premiumbeautynews.comeuropa.eu |
Research Findings and Regulatory Limits
Regulatory and scientific bodies have established specific limits for these impurities to ensure the safety of consumer and pharmaceutical products containing DEGEE.
The European Commission's Scientific Committee on Consumer Safety (SCCS, formerly SCCP) has conducted risk assessments of DEGEE for its use in cosmetic products. In an opinion from 2006, the committee concluded that the use of DEGEE in certain cosmetic applications does not pose a risk to the consumer, provided that the level of Ethylene Glycol as an impurity in the raw material is below 0.2%. europa.eu
For Diethylene Glycol (DEG), European Union regulations consider that while it should not be used as an intentional ingredient in cosmetic products, a maximum concentration of up to 0.1% of DEG from impurities in the finished cosmetic product can be considered safe. premiumbeautynews.comeuropa.eu Similarly, the U.S. Food and Drug Administration (FDA) guidance for high-risk drug components recommends that the acceptable limit for both DEG and EG is no more than 0.10%. usp.org
These assessments and the establishment of strict impurity limits are crucial for differentiating the safety profile of highly purified grades of DEGEE from that of industrial grades, which may have historically contained higher levels of these toxicologically significant substances. cabidigitallibrary.orgnih.gov
Table 2: Selected Regulatory and Safety Recommendations for Impurities in DEGEE and Related Products
| Impurity | Organization/Region | Context | Recommended Limit |
|---|---|---|---|
| Ethylene Glycol | EU - Scientific Committee on Consumer Safety (SCCS) | As an impurity in DEGEE used in cosmetic products. europa.eu | < 0.2% |
| Diethylene Glycol | European Union | As an impurity in finished cosmetic products. premiumbeautynews.comeuropa.eu | ≤ 0.1% |
| Ethylene Glycol & Diethylene Glycol | USA - Food and Drug Administration (FDA) | In high-risk drug components. usp.org | ≤ 0.10% |
Environmental Fate and Ecotoxicology of Diethylene Glycol Monoethyl Ether
Environmental Release and Distribution Pathways
Diethylene glycol monoethyl ether (DEGEE) may be introduced into the environment through various industrial and commercial activities. Its primary use as a solvent in products such as paints, dyes, resins, and cleaning agents can lead to its release via effluents from manufacturing and application sites. taylorfrancis.comornl.govchemicalbook.com The production of DEGEE itself, as a co-product of ethylene (B1197577) glycol, also presents a potential pathway for environmental release.
Once released, the distribution of DEGEE is largely governed by its high water solubility and low volatility. taylorfrancis.comlaballey.com The compound is completely miscible in water, which indicates that if released into aquatic environments, it is likely to remain within the water column. taylorfrancis.com Its estimated Henry's Law constant is low, suggesting that volatilization from water or moist soil surfaces is an extremely slow and insignificant process. taylorfrancis.comtaylorfrancis.com Therefore, atmospheric distribution is not considered a primary fate pathway.
Mobility and Partitioning in Soil and Water
The mobility of this compound in the environment is primarily influenced by its high water solubility and low potential for adsorption to soil and sediment. taylorfrancis.comsantos.com The organic carbon-water partition coefficient (Koc) for DEGEE is low, which indicates a weak tendency to bind to organic matter in soil and sediments. taylorfrancis.comtaylorfrancis.com
Consequently, if released to soil, DEGEE is expected to exhibit high mobility and may leach into groundwater. taylorfrancis.comtaylorfrancis.com When released into water, its high miscibility and low Koc value suggest it will likely remain dissolved in the water column rather than partitioning to suspended solids or sediment. taylorfrancis.comtaylorfrancis.comsantos.com
Table 2: Environmental Partitioning Indicators for DEGEE
| Parameter | Value/Description | Implication |
| Water Solubility | Miscible taylorfrancis.com | Tends to remain in the aqueous phase. |
| Log Pow | -0.54 laballey.comeuropa.eu | Low potential for partitioning into fatty tissues. |
| Koc | Low taylorfrancis.comtaylorfrancis.com | High mobility in soil; low adsorption to sediment. |
| Henry's Law Constant | Low taylorfrancis.comtaylorfrancis.com | Volatilization from water is not a significant process. |
Bioconcentration and Biomagnification Potential in Aquatic Organisms
This compound has a low potential for bioconcentration and biomagnification in aquatic food webs. epa.gov Bioconcentration is the process where a chemical's concentration in an organism exceeds that in the surrounding water. researchgate.net The potential for this to occur is often estimated using the octanol-water partition coefficient (Log Pow).
Advanced Research Applications and Future Directions for Diethylene Glycol Monoethyl Ether
Role in Drug Delivery Systems and Nanotechnology
DEGEE has become a key excipient in pharmaceutical formulations, particularly in the development of sophisticated drug delivery systems and nanotechnologies designed to improve therapeutic efficacy. ualberta.caresearchgate.net Its multifaceted functions as a penetration enhancer, solubilizer, and co-surfactant are central to its growing importance in this domain. researchgate.netelsevierpure.comresearchgate.net
Penetration Enhancement Mechanisms in Dermal and Transdermal Applications
A significant challenge in dermal and transdermal drug delivery is the formidable barrier presented by the stratum corneum, the outermost layer of the skin. nih.gov DEGEE has demonstrated considerable efficacy as a penetration enhancer, facilitating the passage of active pharmaceutical ingredients (APIs) through this barrier. nih.govresearchgate.net
The mechanisms by which DEGEE enhances skin penetration are multifaceted:
Altering Stratum Corneum Fluidity: DEGEE can diffuse into the stratum corneum and interact with the intercellular lipids, increasing their fluidity. This disruption of the highly organized lipid structure creates pathways for drug molecules to permeate more easily. nih.govualberta.ca
Increasing Drug Solubility within the Skin: By accumulating in the stratum corneum, DEGEE can alter the local environment, increasing the solubility of the drug within the skin itself. This enhanced solubility creates a higher concentration gradient, which is a primary driver of diffusion into the deeper layers of the skin. nih.govualberta.ca
Hydration Maintenance: DEGEE's hygroscopic nature helps to maintain hydration within the stratum corneum. A well-hydrated stratum corneum is generally more permeable to both hydrophilic and lipophilic compounds. atamanchemicals.comnih.gov
Research has shown that the effectiveness of DEGEE as a penetration enhancer is dependent on its concentration in the formulation and the physicochemical properties of the drug it is paired with. ualberta.ca For instance, in studies with diclofenac, a nonsteroidal anti-inflammatory drug, the inclusion of DEGEE in nanosuspensions was investigated to enhance its dermal delivery. nih.gov
Solubilization of Poorly Water-Soluble Drugs
A vast number of new chemical entities and existing drugs exhibit poor solubility in water, which can severely limit their bioavailability and therapeutic effectiveness. researchgate.netelsevierpure.com DEGEE has emerged as a powerful and safe solubilizing agent for a wide array of these challenging compounds. researchgate.netelsevierpure.comresearchgate.net Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in pharmaceutical development. atamanchemicals.com
The solubilizing capacity of DEGEE is attributed to its molecular structure, which contains both a hydrophilic hydroxyl group and a lipophilic ethyl ether group. advancepetro.comatamankimya.com This amphiphilic character allows it to interact favorably with a broad range of drug molecules, effectively breaking down the solute-solute interactions in the crystal lattice and promoting dissolution.
A notable example of its application is in the formulation of Aczone® (dapsone) gel, a topical treatment for acne, where DEGEE is used to dissolve the active ingredient. atamanchemicals.com The use of DEGEE has been documented to enhance the solubility of at least 61 different drugs, highlighting its broad utility. researchgate.net
Table 1: Examples of Drugs with Enhanced Solubility by Diethylene Glycol Monoethyl Ether
| Drug | Therapeutic Class | Reference |
| Dapsone | Anti-infective | atamanchemicals.com |
| Diclofenac | Anti-inflammatory | nih.gov |
| Indomethacin | Anti-inflammatory | ualberta.ca |
| Tamoxifen | Anticancer | ualberta.ca |
| Sulforaphane | Chemopreventive | ualberta.ca |
This table is for illustrative purposes and is not exhaustive.
Co-surfactant and Excipient in Pharmaceutical Formulations (e.g., Nanoemulsions, Liposomes)
In addition to its roles as a penetration enhancer and solubilizer, DEGEE is frequently employed as a co-surfactant and excipient in various advanced pharmaceutical formulations, including nanoemulsions, microemulsions, and nanostructured lipid carriers (NLCs). researchgate.netresearchgate.netsrce.hr
As a co-surfactant, DEGEE works in conjunction with primary surfactants to further reduce the interfacial tension between oil and water phases, leading to the formation of stable nano-sized droplets. taylorandfrancis.com This is crucial for creating nanoemulsions, which can improve the oral bioavailability of poorly soluble drugs by increasing their surface area for absorption. ualberta.ca For example, DEGEE has been used as a co-surfactant in self-nano-emulsifying drug delivery systems (SNEDDS) for drugs like candesartan (B1668252) cilexetil to enhance their oral bioavailability. ualberta.ca
In the context of NLCs, which are lipid-based nanoparticles, DEGEE can be incorporated into the formulation to enhance drug loading and stability. srce.hrnih.gov A study on trans-ferulic acid-loaded NLCs demonstrated that the inclusion of DEGEE (as Transcutol® P) in the formulation resulted in a higher encapsulation efficiency compared to solid lipid nanoparticles (SLNs) without the liquid lipid component. nih.gov
Novel Applications in Material Science and Chemical Synthesis
The unique properties of this compound are also being leveraged in the fields of material science and chemical synthesis, contributing to the development of new materials and more efficient industrial processes. google.com
Synthesis of Luminescent Materials
An emerging area of research is the use of DEGEE derivatives in the synthesis of luminescent polymers. researchgate.net Specifically, di(ethylene glycol) ethyl ether acrylate (B77674) (DEGEEA), a monomer derived from DEGEE, has been used in frontal polymerization to create polymers with fluorescent properties. researchgate.net
In one study, DEGEEA was polymerized using a radical initiator, and a pyrene-containing monomer was incorporated as a fluorescent probe. researchgate.net The resulting polymers exhibited luminescence, with the intensity and characteristics of the fluorescence being dependent on the concentration of the pyrene-containing monomer. researchgate.net This research opens up possibilities for creating novel materials for applications such as sensors, optical displays, and bio-imaging. The synthesis of such materials often involves complex procedures where the choice of solvent and monomer plays a critical role in the final properties of the material. mdpi.com
Applications in Coatings, Paints, and Inks
This compound is a well-established and valuable solvent in the coatings, paints, and inks industries due to its favorable properties. atamanchemicals.comadvancepetro.comknowde.comgadot.com Its high boiling point, low volatility, and excellent solvency for a wide range of resins, dyes, and pigments make it a preferred choice for many formulations. atamankimya.comgadot.comeastman.com
Key functions of DEGEE in these applications include:
Coalescing Agent: In latex paints, DEGEE acts as a coalescing agent, facilitating the formation of a continuous and durable film as the paint dries. atamanchemicals.comeastman.com
Flow and Gloss Promoter: It improves the flow and leveling of paints, resulting in a smoother, more uniform finish with enhanced gloss. advancepetro.comatamankimya.com
Solvent for Dyes and Pigments: DEGEE is an effective solvent for various dyes and pigments used in printing inks, wood stains, and textile dyeing, ensuring vibrant and consistent coloration. atamanchemicals.comadvancepetro.compolyallied.com
Component of Printing Inks: It is used in the formulation of printing inks, including those for ballpoint pens and offset printing, where it helps to control viscosity and drying time. advancepetro.comatamankimya.com
Sustainable Chemistry and Circular Economy Considerations
The role of this compound (DEGEE) in sustainable chemistry is increasingly significant, driven by a growing demand for environmentally responsible industrial solvents and chemical intermediates. archivemarketresearch.com A key attribute contributing to its favorable environmental profile is its ready biodegradability, a characteristic noted in multiple studies and industry reports. atamanchemicals.comeastman.com Research indicates that glycol ethers, including DEGEE, can be effectively broken down by microorganisms. nih.gov Studies on related glycols have shown significant biodegradation under both aerobic and anaerobic conditions, suggesting that DEGEE does not persist in the environment. taylorfrancis.comresearchgate.net For instance, laboratory tests have demonstrated that diethylene glycol can be biodegraded within 28 days. researchgate.net This biodegradability is a crucial factor in its classification as a "green solvent" and its use in formulations for paints and coatings that are more environmentally friendly. atamanchemicals.comresearchgate.net
In the context of a circular economy, the emphasis is on reducing waste and maximizing the utility of resources. DEGEE's application in water-based paints and coatings aligns with this principle by helping to lower the volatile organic compound (VOC) content of these products. archivemarketresearch.com The push for low-VOC solvents is a major driver in the coatings market, positioning DEGEE as a valuable component in more sustainable formulations. archivemarketresearch.com Furthermore, its effectiveness as a solvent for a wide array of resins and its miscibility with water allow for the development of cleaning agents and other industrial products that are both high-performing and have a reduced environmental footprint. archivemarketresearch.comatamanchemicals.comatamankimya.com The ongoing development of recycling technologies for glycol ethers further supports their role in a more circular chemical industry. market.us
Table 1: Environmental and Sustainability Attributes of this compound
| Attribute | Research Finding/Observation | Source Index |
|---|---|---|
| Biodegradability | Considered to be readily biodegradable under recommended conditions. | atamanchemicals.comeastman.com |
| Environmental Fate | When released to soil, it is expected to leach to groundwater and undergo significant biodegradation. In the atmosphere, it is expected to degrade rapidly. | taylorfrancis.com |
| Green Solvent Classification | Recognized as a "green solvent" in various research applications. | researchgate.netresearchgate.net |
| Low-VOC Formulations | Used in water-based paints and coatings that require low-VOC solvents, contributing to more environmentally friendly products. | archivemarketresearch.com |
| Microbial Degradation | Studies on glycol-ether-utilizing bacteria, such as Pseudomonas sp. and Xanthobacter autotrophicus, have shown assimilation and degradation of various glycol ethers. Metabolic products from the degradation of DEG monoethyl ether by Pseudomonas sp. were identified as ethoxyacetic acid and ethoxyglycoxyacetic acid. | nih.gov |
Emerging Research Areas and Unexplored Potentials
The unique physicochemical properties of this compound have positioned it at the forefront of several emerging research fields, particularly in advanced drug delivery, nanotechnology, and as a potential component in next-generation fuels.
Advanced Drug Delivery and Nanoformulations: A significant area of advanced research involves using DEGEE as a penetration enhancer and solubilizer in novel drug delivery systems. nih.govualberta.ca Its ability to enhance the permeation of active pharmaceutical ingredients through the skin has made it a key component in the development of topical and transdermal formulations. atamanchemicals.comresearchgate.netnih.gov Research has specifically explored its role in nanoformulations, such as nanostructured lipid carriers (NLCs) and nanosuspensions. researchgate.netnih.govsrce.hr One study demonstrated that DEGEE-mediated NLCs enhanced the delivery of trans-ferulic acid. researchgate.netsrce.hr While nanosizing is a key factor in dermal penetration, the inclusion of DEGEE is being actively investigated for its potential synergistic effects in these advanced systems. nih.gov Its application is being explored to improve the solubility and bioavailability of poorly water-soluble drugs in various forms, including gels, emulsions, and microemulsions. nih.govresearchgate.net
Biofuel and Fuel Additive Research: The potential for glycol ethers in the fuel sector represents an unexplored frontier. Research into related compounds suggests promising avenues for DEGEE. For example, studies have investigated diethylene glycol dimethyl ether (DGDME) as an additive to biodiesel to reduce particulate matter in exhaust emissions. nih.gov Another area of research has focused on synthesizing novel biodiesels through the transesterification of fatty acid methyl esters with short-chain glycol ethers, such as diethylene glycol monomethyl ether, to create fuels with higher oxygen content for improved combustion. researchgate.net These studies on similar ether compounds indicate a potential, yet largely unexplored, application for DEGEE as a biofuel component or additive aimed at creating cleaner-burning fuels. researchgate.net The established use of the related diethylene glycol monomethyl ether as a fuel system icing inhibitor (FSII) in aviation fuels also points to potential applications for DEGEE in specialized fuel formulations. researchgate.nettaylorandfrancis.com
Nanotechnology and Advanced Materials: Beyond pharmaceuticals, DEGEE is finding applications in materials science and nanotechnology. Its properties as a solvent are being leveraged in the synthesis of advanced materials. For instance, research has demonstrated its use in the creation of emissive Iridium(III) complexes, which are valuable for the development of luminescent materials used in optical and electronic devices. sigmaaldrich.com It has also been utilized in the fabrication of comb-like polymers designed as phase change materials for thermal energy storage, where ethylene (B1197577) glycol segments are introduced to enhance phase change enthalpy. mdpi.com These applications highlight the potential of DEGEE as a critical solvent and reagent in the bottom-up construction of functional nanomaterials and advanced polymers.
Table 2: Summary of Emerging Research Applications for this compound
| Research Area | Specific Application/Finding | Source Index |
|---|---|---|
| Advanced Drug Delivery | Used as a penetration enhancer and solubilizer in topical, transdermal, and oral formulations. | nih.govualberta.ca |
| Nanoformulations | Incorporated into nanostructured lipid carriers (NLCs) and nanosuspensions to improve drug delivery and bioavailability. | researchgate.netnih.govsrce.hr |
| Biofuel Additives | Research on related glycol ethers (DGDME, DGMME) as biodiesel additives to reduce emissions suggests potential for DEGEE. | nih.govresearchgate.net |
| Materials Science | Used as a solvent in the synthesis of luminescent Iridium(III) complexes for optical and electronic devices. | sigmaaldrich.com |
| Polymer Chemistry | Utilized in the synthesis of polymers with ethylene glycol segments for use as phase change materials. | mdpi.com |
Q & A
Q. How can researchers determine the molecular structure and purity of DGME in experimental settings?
Methodological Answer:
- Spectroscopic Analysis : Use Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., hydroxyl, ether) via characteristic absorption bands. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve the molecular structure by analyzing proton environments and carbon connectivity .
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a refractive index detector ensures purity by separating and quantifying impurities .
- Computational Modeling : Tools like Gaussian or Avogadro can predict molecular geometry and verify structural consistency with experimental data .
Q. What are the key physicochemical properties of DGME relevant to solvent selection in laboratory experiments?
Methodological Answer:
- Density : 0.99 g/cm³ at 20°C, critical for phase separation studies and formulation stability .
- Flash Point : 96°C (closed cup), indicating flammability risks during high-temperature reactions .
- Hydrophilicity : Miscibility with water (≤0.20% Karl Fischer water content) and organic solvents makes it suitable for biphasic systems .
- Thermal Stability : Decomposition temperature >200°C, enabling use in high-temperature syntheses .
| Property | Value | Relevance in Research | Source |
|---|---|---|---|
| Density (20°C) | 0.99 g/cm³ | Solvent compatibility | |
| Flash Point | 96°C | Safety protocols | |
| Water Content | ≤0.20% (Karl Fischer) | Hydration-sensitive reactions |
Q. How is DGME utilized as a solvent in polymer and resin synthesis?
Methodological Answer:
- Solubility Optimization : DGME dissolves cellulose derivatives, acrylic resins, and epoxy precursors. Conduct solubility parameter (Hansen or Hildebrand) matching to predict compatibility .
- Reaction Medium : Its high boiling point (202°C) supports reflux conditions for step-growth polymerizations (e.g., polyesters) .
- Co-solvent Systems : Blend with acetone or ethanol to adjust polarity for nanoparticle synthesis .
Advanced Research Questions
Q. What experimental strategies optimize DGME’s role in drug delivery systems?
Methodological Answer:
- Nanoparticle Fabrication : Use DGME in solvent displacement methods to encapsulate hydrophobic drugs. Monitor particle size via dynamic light scattering (DLS) and stability under physiological pH .
- Transdermal Penetration : Evaluate DGME’s enhancer efficiency using Franz diffusion cells with ex vivo skin models. Compare flux rates with controls (e.g., propylene glycol) .
- Toxicity Screening : Conduct MTT assays on keratinocytes to establish safe concentrations (<5% v/v) .
Q. How can researchers resolve contradictions in DGME’s thermophysical data across studies?
Methodological Answer:
- Standardized Measurements : Replicate density and speed of sound experiments at T=(288.15–318.15) K using calibrated U-tube densimeters and interferometers. Validate against NIST reference data .
- Hydrate Formation Studies : For energy applications, use high-pressure autoclaves to measure methane hydrate inhibition efficiency. Cross-reference with molecular dynamics simulations .
Q. What methodologies assess DGME’s reproductive toxicity in preclinical models?
Methodological Answer:
- In Vivo Models : Administer DGME (50–200 mg/kg/day) to rodents via oral gavage. Monitor teratogenicity (e.g., skeletal malformations) and histopathological changes in gonads .
- Biomarker Analysis : Quantify methoxyacetic acid (metabolite) in serum via LC-MS to correlate exposure levels with toxicity .
- Oxidative Stress Assays : Measure glutathione depletion and lipid peroxidation in hepatic tissues .
Q. How to design a safe laboratory workflow for DGME handling?
Methodological Answer:
- Ventilation : Use fume hoods for all procedures to limit vapor inhalation (TLV-TWA: 10 ppm) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .
Data Contradictions and Reconciliation
- Pharmaceutical vs. Energy Applications : While DGME enhances drug solubility , it inhibits methane hydrate formation in energy systems . These dual roles require context-specific purity standards (e.g., USP grade for pharmaceuticals vs. technical grade for industrial use).
- Toxicity Thresholds : Discrepancies in no-observed-adverse-effect levels (NOAELs) arise from species-specific metabolic rates. Use human-relevant in vitro models (e.g., 3D liver spheroids) to bridge gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
